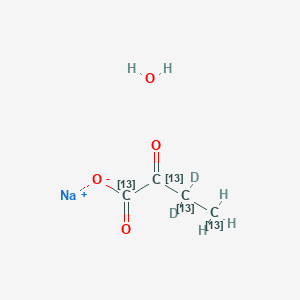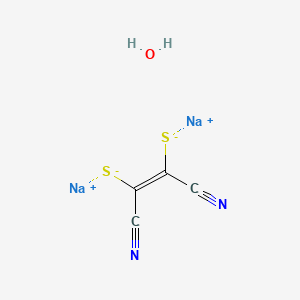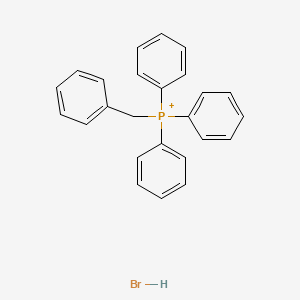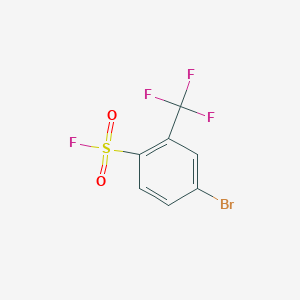
Tris(cyclopentadienyl)thulium(III), 99.9% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)thulium(III) is an organometallic compound with the molecular formula (C₅H₅)₃Tm. It consists of a thulium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including chemistry, materials science, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)thulium(III) can be synthesized through the reaction of thulium(III) chloride with cyclopentadienyl anions. One common method involves the reaction of tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride in a suitable solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of tris(cyclopentadienyl)thulium(III) typically involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(cyclopentadienyl)thulium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium(IV) complexes, while reduction can produce thulium(II) species .
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)thulium(III) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tris(cyclopentadienyl)thulium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cyclopentadienyl ligands provide stability to the thulium ion, allowing it to participate in catalytic cycles and other reactions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl rings, which modulate the redox potential of the thulium center .
Vergleich Mit ähnlichen Verbindungen
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)yttrium(III)
- Tris(tetramethylcyclopentadienyl)gadolinium(III)
- Tris(butylcyclopentadienyl)yttrium(III)
Comparison: Tris(cyclopentadienyl)thulium(III) is unique due to the specific electronic configuration and size of the thulium ion, which imparts distinct reactivity and stability compared to its lanthanide and actinide counterparts. The choice of cyclopentadienyl ligands and the central metal ion significantly influence the compound’s properties and applications .
Eigenschaften
Molekularformel |
C15H15Tm |
|---|---|
Molekulargewicht |
364.21 g/mol |
InChI |
InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
RALPDFZGVPHOPN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)

![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)

![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)




![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)
